REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([CH3:12])[CH:7]=1)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:12][C:8]1[CH:7]=[C:6]([CH2:5][CH2:4][OH:3])[CH:11]=[CH:10][N:9]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=CC(=NC=C1)C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
quenched with the successive addition of water, 15% aqueous sodium hydroxide solution and additional water
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=CC(=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |